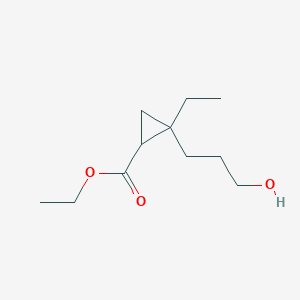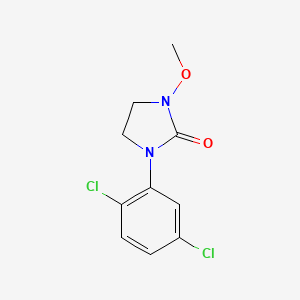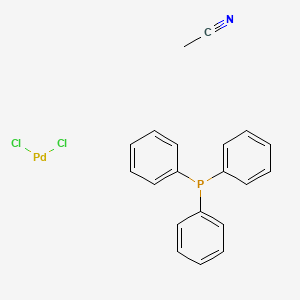
trans-Dichloro(acetonitrile)(triphenylphosphine)palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Dichloro(acetonitrile)(triphenylphosphine)palladium: is a coordination compound of palladium. It is known for its application as a catalyst in various organic reactions, particularly in cross-coupling reactions. The compound features a palladium center coordinated to two chloride ligands, one acetonitrile ligand, and one triphenylphosphine ligand.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichloro(acetonitrile)(triphenylphosphine)palladium typically involves the reaction of palladium(II) chloride with triphenylphosphine and acetonitrile. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows: [ \text{PdCl}_2 + \text{PPh}_3 + \text{CH}_3\text{CN} \rightarrow \text{trans-PdCl}_2(\text{PPh}_3)(\text{CH}_3\text{CN}) ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions: trans-Dichloro(acetonitrile)(triphenylphosphine)palladium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrazine or sodium borohydride are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
科学的研究の応用
Chemistry: The compound is widely used as a catalyst in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly significant in these fields.
Industry: In the industrial sector, trans-Dichloro(acetonitrile)(triphenylphosphine)palladium is used in the production of pharmaceuticals, agrochemicals, and advanced materials due to its catalytic properties.
作用機序
The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps during the catalytic cycle. These steps allow the coupling of organic molecules, forming new carbon-carbon or carbon-heteroatom bonds.
類似化合物との比較
Bis(triphenylphosphine)palladium(II) dichloride: Another palladium complex with similar catalytic properties.
trans-Dichlorobis(triphenylphosphine)palladium(II): Used in similar catalytic applications.
Uniqueness: trans-Dichloro(acetonitrile)(triphenylphosphine)palladium is unique due to the presence of the acetonitrile ligand, which can influence the reactivity and selectivity of the compound in catalytic processes.
特性
分子式 |
C20H18Cl2NPPd |
|---|---|
分子量 |
480.7 g/mol |
IUPAC名 |
acetonitrile;dichloropalladium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C2H3N.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;/h1-15H;1H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
OAWCTOBFVCLFRR-UHFFFAOYSA-L |
正規SMILES |
CC#N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


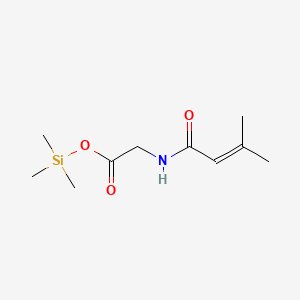
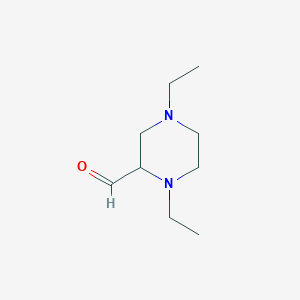
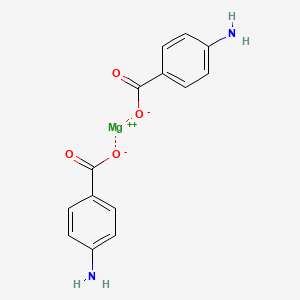

![1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B13814853.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
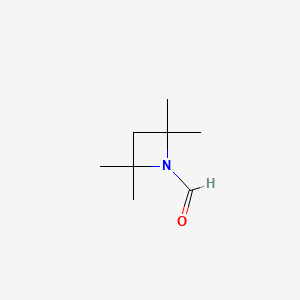
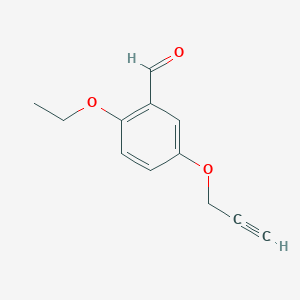
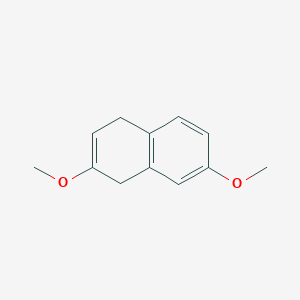
![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)

![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
